molecular formula C10H18O3 B2392895 (2R,5R)-5-Pentyloxolane-2-carboxylic acid CAS No. 2445750-61-6

(2R,5R)-5-Pentyloxolane-2-carboxylic acid

Cat. No.: B2392895
CAS No.: 2445750-61-6
M. Wt: 186.251
InChI Key: RRCYNWGXMCGPQQ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-5-Pentyloxolane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a carboxylic acid functional group. The compound’s chirality arises from the two stereocenters at positions 2 and 5, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Pentyloxolane-2-carboxylic acid can be achieved through various methods. One common approach involves the stereospecific intramolecular cycloaddition of a sorbic acid derivative with an acylnitroso compound. This method utilizes L-proline as a chiral auxiliary to direct the stereochemistry and regiochemistry of the cycloaddition reaction . Another method involves the reduction of ®-carvone using biocatalysts such as ene-reductases, which allow for regio- and stereoselective reduction of activated C=C double bonds .

Industrial Production Methods

On an industrial scale, the production of this compound often involves biocatalytic processes due to their high selectivity and environmentally friendly nature. For example, the reduction of ®-carvone using whole cells of Lactobacillus kefir in a continuously operated membrane reactor has been reported to achieve high enantioselectivity and diastereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Pentyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be performed using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

(2R,5R)-5-Pentyloxolane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-5-Pentyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards enzymes and receptors. For example, in biocatalytic processes, the compound’s stereochemistry influences the enzyme’s regio- and stereoselectivity, leading to the formation of specific products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-5-Pentyloxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an oxolane ring and a carboxylic acid group. This combination of structural features makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R,5R)-5-pentyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCYNWGXMCGPQQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1CC[C@@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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